2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, along with bromine and nitro substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromobenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate (KMnO4), acidic or basic aqueous conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 2-(4-Bromophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.
Oxidation: Formation of oxidized derivatives, potentially leading to ring cleavage or further functionalization.
Scientific Research Applications
2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent, leveraging its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 2-(4-Bromophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both bromine and nitro groups, which confer distinct electronic and steric properties. These substituents influence its reactivity, making it a versatile intermediate for various chemical transformations and applications.
Biological Activity
The compound 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H8BrN3O2
- CAS Number : 957065-94-0
This compound features a bromine atom and a nitro group attached to phenyl rings, which are integral to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its anticancer properties. The following sections detail specific findings regarding its efficacy against various cancer cell lines and the underlying mechanisms.
Anticancer Activity
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Cytotoxicity Studies :
- Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-453. In particular, compounds with similar structures to this compound have shown dose-dependent cytotoxicity and induced apoptosis in these cell lines .
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Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects involves the activation of apoptotic pathways. For instance, studies have demonstrated that they can induce DNA damage and activate caspases (caspase-3 and caspase-9), leading to programmed cell death . Additionally, molecular docking studies suggest that these compounds may bind effectively to estrogen receptors, influencing cancer cell growth .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by the substituents on the phenyl rings. Various studies have shown that:
- Bromo and Nitro Substituents : The presence of electron-withdrawing groups like bromine and nitro enhances the compound's potency against cancer cells .
- Comparative Potency : In comparative studies with other oxadiazole derivatives, this compound displayed moderate to high activity against multiple cancer cell lines with IC50 values ranging from 1.82 to 5.55 µM .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
Properties
CAS No. |
62507-55-5 |
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Molecular Formula |
C14H8BrN3O3 |
Molecular Weight |
346.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-5-1-9(2-6-11)13-16-17-14(21-13)10-3-7-12(8-4-10)18(19)20/h1-8H |
InChI Key |
ZXDWNSKLIIJWNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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